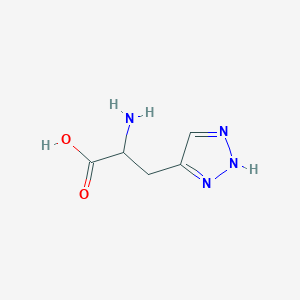

2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid

Description

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2-amino-3-(2H-triazol-4-yl)propanoic acid |

InChI |

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-3-2-7-9-8-3/h2,4H,1,6H2,(H,10,11)(H,7,8,9) |

InChI Key |

YCHNJQXUYMPHNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNN=C1CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction of Amino Acids with Triazole Derivatives

The most straightforward approach involves the reaction of amino acids or their derivatives with triazole-containing reagents. This typically includes:

- C–N cross-coupling reactions to attach the triazole ring to the amino acid side chain.

- Heterocycle formation reactions where the triazole ring is constructed in situ on a precursor amino acid derivative.

These methods often require careful control of reaction conditions to avoid side reactions and to preserve the amino acid’s stereochemistry.

Microwave-Assisted Cyclocondensation Methods

A highly effective and modern approach to synthesizing triazole-substituted amino acids involves microwave-assisted intramolecular cyclocondensation . This method has been extensively studied for related compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which share structural similarities with 2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid.

Pathway A: From N-Guanidinosuccinimide

- Starting materials: Succinic anhydride and aminoguanidine hydrochloride are reacted to form N-guanidinosuccinimide.

- Reaction with amines: N-guanidinosuccinimide undergoes nucleophilic ring opening by amines.

- Microwave irradiation: The reaction mixture is subjected to microwave heating (typically around 170 °C for 25 minutes) in solvents like acetonitrile.

- Cyclocondensation: This leads to the formation of the triazole ring in a one-pot tandem reaction, yielding the triazole-substituted amino acid derivatives.

This method provides high purity products with moderate to good yields (up to ~58% in some cases) and is scalable from millimolar to decimolar quantities.

Pathway B: Via N-Arylsuccinimides

- Starting materials: N-arylsuccinimides react with aminoguanidine hydrochloride.

- Mechanism: Aminoguanidine initiates imide ring opening and acts as an acid catalyst to increase electrophilicity, facilitating triazole ring closure.

- Microwave-assisted one-pot synthesis: Both steps are performed sequentially under microwave irradiation, improving reaction efficiency and yield.

This alternative pathway is particularly useful for aromatic amine derivatives where nucleophilicity is lower, overcoming limitations of Pathway A.

Optimization and Reaction Conditions

| Parameter | Optimal Conditions (Example) | Notes |

|---|---|---|

| Solvent | Acetonitrile | Better yield than ethanol or other solvents |

| Temperature | 170 °C | Higher temperatures reduce yield |

| Reaction Time | 25 minutes | Microwave irradiation time |

| Scale | 1 mmol to 10 mmol | Scalable with consistent yields |

| Base Addition (Pathway B) | Potassium hydroxide (aqueous or non-aqueous) | Non-aqueous base increases yield |

These conditions were optimized through systematic variation and screening, demonstrating the importance of solvent choice and temperature control for maximizing product yield and purity.

Comparative Data on Yields and Substrate Scope

| Compound Type | Method Used | Yield Range (%) | Notes |

|---|---|---|---|

| Aliphatic amine derivatives | Pathway A (microwave) | 27–58 | High purity, simple filtration |

| Aromatic amine derivatives | Pathway B (microwave) | ~58 | Requires aminoguanidine hydrochloride |

| Scale-up reactions | Both pathways | Comparable | Maintains yield on 10 mmol scale |

The microwave-assisted methods allow for rapid synthesis with fewer purification steps compared to traditional multi-step syntheses.

Research Findings and Analytical Characterization

- NMR Spectroscopy: Used to confirm the formation of the triazole ring and analyze tautomeric forms.

- X-ray Crystallography: Provides structural confirmation of the triazole ring position and hydrogen bonding patterns.

- Microwave Irradiation: Demonstrated to improve reaction rates, yields, and product purity compared to conventional heating.

These analytical techniques validate the synthetic approach and provide insight into the compound’s structural and tautomeric properties, which are critical for its biological activity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction of amino acids with triazole derivatives | Amino acids, triazole derivatives | Conventional heating or microwave | Direct, straightforward | May require harsh conditions |

| Microwave-assisted cyclocondensation (Pathway A) | N-guanidinosuccinimide, amines | 170 °C, 25 min, acetonitrile | High purity, scalable, efficient | Limited with less nucleophilic amines |

| Microwave-assisted cyclocondensation (Pathway B) | N-arylsuccinimides, aminoguanidine | Microwave, one-pot | Effective for aromatic amines | Requires aminoguanidine hydrochloride |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

Antimicrobial Activity

A significant application of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid lies in its antimicrobial properties. Studies have shown that derivatives of this compound exhibit potent antibacterial and antifungal activities. For instance, research demonstrated that certain triazole derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents against resistant bacterial strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 8 µg/mL |

Anticancer Properties

Recent studies have evaluated the anticancer potential of triazole derivatives, including 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal cancer), with IC50 values indicating significant cytotoxicity .

Case Study: Anticancer Activity Evaluation

In one study, the compound was tested against various human cancer cell lines. The results indicated that it induced cell death through reactive oxygen species generation and loss of mitochondrial membrane potential. The most effective derivative showed an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells .

Agricultural Applications

The unique properties of triazoles make them suitable for agricultural applications as fungicides and herbicides. Research indicates that compounds related to 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid can inhibit fungal pathogens affecting crops, thereby enhancing plant health and yield .

Table 2: Efficacy of Triazole Compounds in Agriculture

| Compound | Target Fungi | Efficacy (%) |

|---|---|---|

| Compound D | Fusarium oxysporum | 85 |

| Compound E | Botrytis cinerea | 90 |

Materials Science

In materials science, triazole compounds are being explored for their ability to form coordination complexes with metals, which can be utilized in the development of new materials with enhanced properties such as conductivity and catalytic activity .

Case Study: Coordination Complexes

Research has shown that complexes formed from 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid and transition metals exhibit unique electronic properties suitable for applications in sensors and electronic devices.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, the compound may inhibit enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Amino Acids

*Calculated based on CAS 210049-09-5 formula (C7H10N2O4·xH2O).

Physicochemical Properties

Solubility and Stability

- Triazole derivative : Exhibits moderate water solubility, as evidenced by its characterization in D2O for NMR studies . The triazole ring enhances stability against enzymatic degradation compared to imidazole or thiazole analogs .

- Isoxazole derivative : Likely less water-soluble due to the hydrophobic methyl group, though the hydroxyl group may improve solubility .

- Thiazole derivatives : Solubility varies with aryl substituents; halogenated variants (e.g., Cl, Br) may show reduced solubility .

Thermal Properties

- The triazole compound has a melting point of 220.2–221.4°C, higher than many imidazole-based amino acids, suggesting stronger intermolecular interactions (e.g., hydrogen bonding via triazole N-H) .

Receptor Binding and Selectivity

- Triazole derivative: Acts as an agonist for iGluRs, specifically binding to the GluA2 ligand-binding domain with high resolution (1.4 Å structure reported) . The 4-hydroxy-triazole variant shows enhanced receptor affinity compared to non-hydroxylated analogs .

- Thiazole derivatives : Demonstrated antimycobacterial activity, with MIC values in the µM range against Mycobacterium tuberculosis .

- Imidazole derivatives (e.g., carnosine): Primarily function as antioxidants and pH buffers in muscle and neural tissues .

Table 2: Bioactivity Comparison

Biological Activity

Overview

2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid is a compound that combines an amino acid structure with a triazole moiety, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 188.21 g/mol |

| IUPAC Name | 2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid |

| CAS Number | 277807 |

The biological activity of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring may inhibit enzyme activity by mimicking substrate structures or by binding to active sites.

- Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against liver carcinoma cell lines .

Antimicrobial Activity

Research indicates that compounds containing the triazole ring demonstrate notable antimicrobial effects. For instance, derivatives of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid have been tested against several bacterial strains with varying degrees of effectiveness.

Anticancer Activity

A study highlighted the anticancer potential of triazole derivatives where compounds similar to 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid were synthesized and tested against HepG2 liver cancer cells. The most effective derivative exhibited an IC50 value of 16.782 µg/mL with low toxicity levels .

Neuroprotective Effects

Emerging research suggests that triazole-containing compounds may also exhibit neuroprotective effects. For example, some studies have indicated that these compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several triazole derivatives and evaluated their anticancer activities against HepG2 cells. The results showed that modifications to the triazole structure significantly influenced the anticancer efficacy. The compound with specific substituents demonstrated the highest anti-proliferative activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives derived from amino acids. The study revealed that specific modifications to the triazole ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.